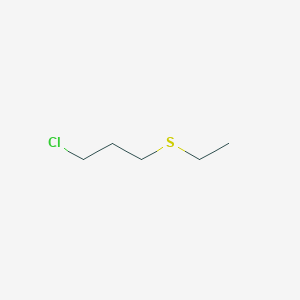
Propane, 1-chloro-3-(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1-chloro-3-(ethylthio)- is an organic compound with the molecular formula C5H11ClS. It is a chlorinated alkane with a sulfanyl group attached to the third carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propane, 1-chloro-3-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the substitution of the chlorine atom with the ethylsulfanyl group .
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-(ethylsulfanyl)propane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Propane, 1-chloro-3-(ethylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by removing the chlorine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: 3-(Ethylsulfanyl)propanol.
Oxidation: 1-Chloro-3-(ethylsulfinyl)propane or 1-Chloro-3-(ethylsulfonyl)propane.
Reduction: Propane.
Wissenschaftliche Forschungsanwendungen
Propane, 1-chloro-3-(ethylthio)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-3-(ethylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The ethylsulfanyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-3-(methylsulfanyl)propane
- 1-Chloro-3-(propylsulfanyl)propane
- 1-Bromo-3-(ethylsulfanyl)propane
Comparison: Propane, 1-chloro-3-(ethylthio)- is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs. For instance, the length of the alkyl chain in the sulfanyl group can influence the compound’s reactivity and solubility. Additionally, the presence of chlorine versus bromine affects the compound’s reactivity in substitution reactions .
Eigenschaften
CAS-Nummer |
4911-66-4 |
|---|---|
Molekularformel |
C5H11ClS |
Molekulargewicht |
138.66 g/mol |
IUPAC-Name |
1-chloro-3-ethylsulfanylpropane |
InChI |
InChI=1S/C5H11ClS/c1-2-7-5-3-4-6/h2-5H2,1H3 |
InChI-Schlüssel |
XOTPAYJAGMCAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















